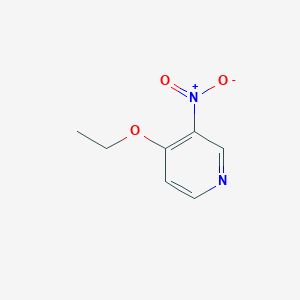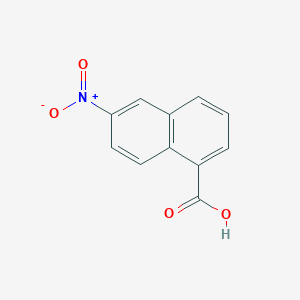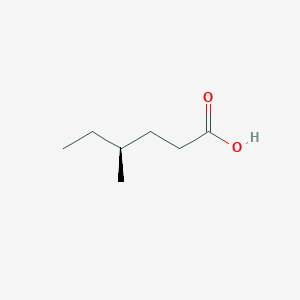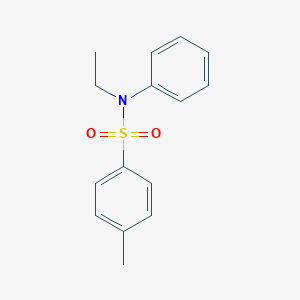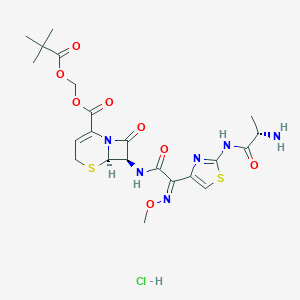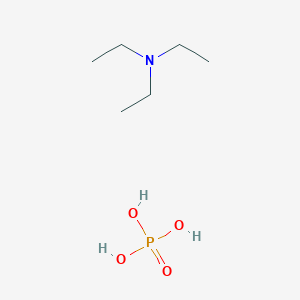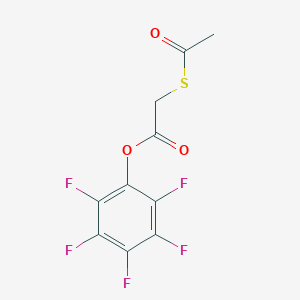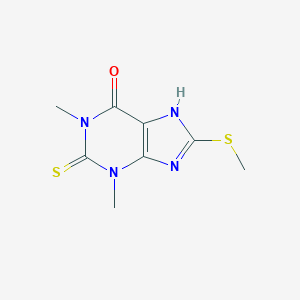
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one, commonly known as Methylthioadenosine (MTA), is a naturally occurring purine nucleoside found in various organisms. MTA is a metabolite of S-adenosylmethionine (SAM), a well-known methyl donor in biological systems. MTA plays a crucial role in regulating various biological processes, including gene expression, protein synthesis, and cell signaling. Due to its unique chemical properties, MTA has gained significant attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one exerts its biological effects by regulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have various biochemical and physiological effects, including the regulation of gene expression, protein synthesis, and cell signaling. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has also been shown to regulate the levels of SAM, a key methyl donor in biological systems, and to modulate the activity of various enzymes involved in methylation reactions.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has several advantages for laboratory experiments, including its stability, solubility, and availability. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one, including the development of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one analogs with improved pharmacological properties, the identification of novel targets for 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one, and the elucidation of the mechanisms underlying its biological effects. Additionally, further studies are needed to determine the efficacy and safety of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one in various disease models and to explore its potential therapeutic applications in humans.
In conclusion, Methylthioadenosine (1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one) is a naturally occurring purine nucleoside with potential therapeutic applications in various diseases. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one exerts its biological effects by regulating various signaling pathways and has been shown to have anti-tumor, anti-inflammatory, and neuroprotective properties. While 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has several advantages for laboratory experiments, further research is needed to fully understand its biological effects and potential therapeutic applications.
Méthodes De Synthèse
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one involves the reaction between adenine and 5'-methylthioribose-1-phosphate, followed by the removal of the phosphate group. Enzymatic synthesis of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one involves the transfer of a methyl group from SAM to adenine, catalyzed by 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one phosphorylase.
Applications De Recherche Scientifique
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has also been shown to have anti-inflammatory properties, reducing inflammation in various animal models of inflammatory diseases. Additionally, 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Propriétés
Numéro CAS |
1784-69-6 |
|---|---|
Formule moléculaire |
C8H10N4OS2 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
1,3-dimethyl-8-methylsulfanyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C8H10N4OS2/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10) |
Clé InChI |
YDGHQFFQQUAJHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC |
SMILES canonique |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC |
Autres numéros CAS |
1784-69-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



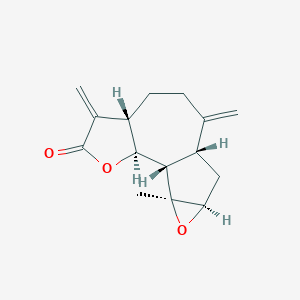
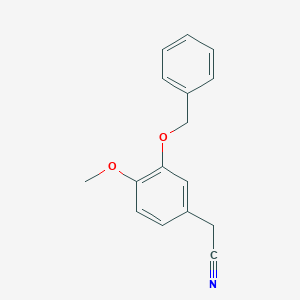


![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
